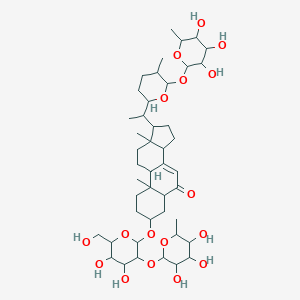![molecular formula C12H15N2O+ B220791 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium](/img/structure/B220791.png)
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium, also known as PHMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHMI is a heterocyclic compound that contains an imidazole ring, which is a five-membered aromatic ring with two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to exhibit anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In material science, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have antifungal activity against Candida albicans, a common fungal pathogen. In vivo studies have shown that 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have insecticidal activity against various insect pests.
Vorteile Und Einschränkungen Für Laborexperimente
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been shown to have a wide range of activities, making it a versatile compound for various research applications. However, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is also relatively unstable, which can lead to degradation over time.
Zukünftige Richtungen
There are several future directions for the study of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium. One potential direction is the development of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium-based drugs for the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the use of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium as a natural alternative to synthetic pesticides in agriculture. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can also be studied for its potential use in the development of new materials, such as polymers and metal-organic frameworks. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Conclusion
In conclusion, 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium is a versatile compound that has gained significant attention in the scientific community due to its potential applications in various fields. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction, and it has been shown to have anticancer, antifungal, and antibacterial activities. 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease, as well as its insecticidal properties in agriculture. Further research is needed to fully understand the mechanism of action of 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium and its potential applications in various fields.
Synthesemethoden
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium can be synthesized through a simple one-pot reaction between benzaldehyde, acetone, and ammonium acetate in methanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through recrystallization. This synthesis method is simple, cost-effective, and yields high purity 4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium.
Eigenschaften
Produktname |
4-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-imidazol-3-ium |
|---|---|
Molekularformel |
C12H15N2O+ |
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
(1,3-dimethylimidazol-1-ium-4-yl)-phenylmethanol |
InChI |
InChI=1S/C12H15N2O/c1-13-8-11(14(2)9-13)12(15)10-6-4-3-5-7-10/h3-9,12,15H,1-2H3/q+1 |
InChI-Schlüssel |
YAMHOTQENCUSNQ-UHFFFAOYSA-N |
SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Kanonische SMILES |
CN1C=[N+](C=C1C(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(1-Adamantylcarbonyl)(methyl)amino]acetic acid](/img/structure/B220767.png)







